molecular formula C10H14ClNO5 B14202998 Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate CAS No. 923020-98-8

Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate

Cat. No.: B14202998
CAS No.: 923020-98-8
M. Wt: 263.67 g/mol
InChI Key: JCYJJGDSXATWSX-UHFFFAOYSA-N
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Description

Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds. One common method is the reaction of piperidine-1,4-dicarboxylate with phosgene (carbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Reduction Reactions: Formation of alcohol or amine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,4-cyclohexane dicarboxylate
  • Dimethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Dimethyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Dimethyl 4-(chlorocarbonyl)piperidine-1,4-dicarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its chlorocarbonyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its piperidine ring structure contributes to its potential biological activities and applications in medicinal chemistry.

Properties

CAS No.

923020-98-8

Molecular Formula

C10H14ClNO5

Molecular Weight

263.67 g/mol

IUPAC Name

dimethyl 4-carbonochloridoylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C10H14ClNO5/c1-16-8(14)10(7(11)13)3-5-12(6-4-10)9(15)17-2/h3-6H2,1-2H3

InChI Key

JCYJJGDSXATWSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)C(=O)OC)C(=O)Cl

Origin of Product

United States

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